Oleonitrile

Description

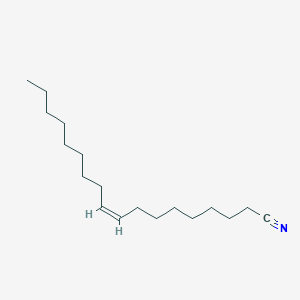

Structure

3D Structure

Properties

IUPAC Name |

(Z)-octadec-9-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H33N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h9-10H,2-8,11-17H2,1H3/b10-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIAMCVSNZQYIQS-KTKRTIGZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H33N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3026934 | |

| Record name | (Z)-9-Octadecenenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3026934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 9-Octadecenenitrile, (9Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Solubility |

INSOLUBLE IN WATER; SOLUBLE IN ALCOHOL | |

| Record name | (Z)-9-OCTADECENENITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5580 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.848 @ 17 °C/17 °C | |

| Record name | (Z)-9-OCTADECENENITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5580 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

112-91-4 | |

| Record name | Oleonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112-91-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (Z)-9-Octadecenenitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112914 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Octadecenenitrile, (9Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (Z)-9-Octadecenenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3026934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oleonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.651 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OLEONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59F4912BUE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (Z)-9-OCTADECENENITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5580 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-1 °C | |

| Record name | (Z)-9-OCTADECENENITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5580 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Oleonitrile: A Technical Guide for Researchers

CAS Number: 112-91-4

This technical guide provides an in-depth overview of Oleonitrile, a long-chain fatty nitrile with potential applications in various research and development sectors. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on its chemical properties, synthesis, and potential biological relevance.

Chemical and Physical Properties

This compound, also known as (Z)-9-Octadecenenitrile, is the nitrile derivative of oleic acid. It is a colorless to pale yellow liquid with a lipophilic character, rendering it insoluble in water but soluble in organic solvents.[1] Key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 112-91-4 | [1][2][3][4][5] |

| Molecular Formula | C₁₈H₃₃N | [1][2][3][4][5] |

| Molecular Weight | 263.47 g/mol | [5] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 330-335 °C | |

| Melting Point | -1 °C | |

| Density | 0.842 g/cm³ | |

| Solubility | Insoluble in water; Soluble in alcohol | [1] |

| Synonyms | (Z)-9-Octadecenenitrile, Oleic acid nitrile, Oleyl nitrile | [5] |

Synthesis of this compound

A common method for the synthesis of this compound is through the reaction of oleic acid with ammonia in the presence of a catalyst. A detailed experimental protocol based on this approach is described below.

Experimental Protocol: Catalytic Ammoxidation of Oleic Acid

This protocol outlines a laboratory-scale synthesis of this compound from oleic acid.

Materials:

-

Oleic acid

-

Ammonia gas

-

Cobalt (II) acetate tetrahydrate (or another suitable cobalt salt)

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Thermometer

-

Gas inlet tube

-

Reflux condenser

-

Heating mantle

-

Distillation apparatus

Procedure:

-

Catalyst Preparation: In a three-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, combine 500 parts of oleic acid and 7.4 parts of cobalt acetate.

-

Heat the mixture to 200°C with stirring. Acetic acid will distill out of the reaction mixture.

-

Reaction: Cool the mixture slightly and begin bubbling ammonia gas through the mixture via a gas inlet tube at a rate of approximately seventeen parts per hour.

-

Increase the temperature of the reaction mixture to 260-270°C and maintain this temperature for 6 hours with continuous stirring and ammonia flow.

-

Work-up and Purification: After the reaction is complete, discontinue the ammonia flow and heating.

-

The crude this compound can be purified by vacuum distillation at 170-190°C and a pressure of 4 mm Hg. The resulting product should be a water-white liquid.

Logical Flow of this compound Synthesis:

Analytical Methods

The analysis of this compound can be performed using standard chromatographic techniques.

Experimental Protocol: Gas Chromatography (GC) Analysis

Instrumentation:

-

Gas chromatograph equipped with a flame ionization detector (FID).

-

Capillary column suitable for fatty acid analysis (e.g., a nitroterephthalic acid modified polyethylene glycol (PEG) column).

Sample Preparation:

-

Dissolve a known amount of this compound in an appropriate solvent (e.g., hexane or isopropanol) to a concentration suitable for GC analysis.

GC Conditions:

-

Injector Temperature: 250°C

-

Detector Temperature: 300°C

-

Oven Temperature Program: Initial temperature of 150°C, hold for 1 minute, then ramp to 250°C at a rate of 10°C/min, and hold for 10 minutes.

-

Carrier Gas: Helium at a constant flow rate.

-

Injection Volume: 1 µL

Data Analysis:

-

The retention time of the this compound peak is used for identification by comparison with a standard.

-

The peak area is used for quantification against a calibration curve prepared from standards of known concentrations.

Biological Activity and Potential Signaling Pathways

Specific biological activities and signaling pathways for this compound are not extensively documented in publicly available literature. However, insights can be drawn from related molecules such as oleic acid and other nitriles.

From Oleic Acid: Oleic acid, the precursor to this compound, is known to have various biological effects, including impacts on cell proliferation and signaling pathways. For instance, oleic acid has been shown to reduce autophagy and induce apoptosis in hepatocellular carcinoma cell lines, potentially through the modulation of the ERK signaling pathway.[6]

From Nitriles: The nitrile group is present in numerous approved pharmaceutical agents and is recognized for its role in enhancing binding affinity and improving pharmacokinetic profiles.[7][8][9] In some cases, the nitrile group can act as a covalent inhibitor by reacting with cysteine or serine residues in enzyme active sites.[7]

Hypothetical Signaling Pathway Involvement: Based on the known activities of its precursor and the chemical nature of the nitrile group, this compound could potentially interact with pathways involved in cell growth, apoptosis, and inflammation. A hypothetical pathway is depicted below, illustrating a potential mechanism where this compound could modulate a kinase cascade, leading to a cellular response. This is a speculative model and requires experimental validation.

Conclusion

This compound is a readily synthesizable long-chain fatty nitrile with well-defined chemical and physical properties. While its specific biological functions are an area for further investigation, its structural relationship to oleic acid and the known pharmacological importance of the nitrile moiety suggest it as a compound of interest for further research, particularly in the fields of drug discovery and material science. The experimental protocols and data presented in this guide provide a foundation for researchers to explore the potential of this molecule.

References

- 1. CAS 112-91-4: this compound | CymitQuimica [cymitquimica.com]

- 2. Buy this compound | 112-91-4 [smolecule.com]

- 3. US2493637A - Process for the preparation of aliphatic nitriles - Google Patents [patents.google.com]

- 4. Cas 112-91-4,this compound | lookchem [lookchem.com]

- 5. (Z)-9-Octadecenenitrile | C18H33N | CID 6420241 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Frontiers | Anti-tumor Effect of Oleic Acid in Hepatocellular Carcinoma Cell Lines via Autophagy Reduction [frontiersin.org]

- 7. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Oleonitrile from Oleic Acid and Ammonia

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of oleonitrile, a valuable long-chain aliphatic nitrile, from the reaction of oleic acid with ammonia. This compound and its derivatives are significant intermediates in the pharmaceutical and polymer industries. This document details the core reaction mechanism, encompassing both amidation and subsequent dehydration steps. It explores various catalytic systems, including cobalt salts and metal oxides, and their impact on reaction efficiency. Detailed experimental protocols for both liquid-phase and vapor-phase synthesis are provided, supported by quantitative data on yields, conversions, and selectivities under different conditions. Furthermore, potential side reactions are discussed, and key process workflows are visualized to facilitate a deeper understanding of this important industrial process.

Introduction

This compound, or (Z)-9-octadecenenitrile, is a fatty nitrile derived from oleic acid, one of the most abundant unsaturated fatty acids in nature.[1] Its unique chemical structure, featuring a long hydrocarbon chain and a reactive nitrile group, makes it a versatile precursor for various valuable chemicals, including primary amines used as surfactants and corrosion inhibitors. The synthesis of this compound is primarily achieved through the reaction of oleic acid with ammonia, a process that can be performed in either the liquid or vapor phase and is often catalyzed to enhance reaction rates and yields.[2][3] This guide aims to provide a detailed technical examination of the synthesis of this compound for professionals in research and development.

Reaction Mechanism

The conversion of oleic acid to this compound proceeds through a two-step mechanism:

-

Amidation: Oleic acid reacts with ammonia to form an intermediate, oleamide, with the elimination of a water molecule. This is an equilibrium reaction.[3]

-

Dehydration: The oleamide intermediate is then dehydrated to form the final product, this compound. This step is often the rate-limiting step and is typically accelerated by the use of a catalyst.[2][3]

The overall reaction can be summarized as follows:

CH₃(CH₂)₇CH=CH(CH₂)₇COOH + NH₃ ⇌ CH₃(CH₂)₇CH=CH(CH₂)₇CONH₂ + H₂O CH₃(CH₂)₇CH=CH(CH₂)₇CONH₂ → CH₃(CH₂)₇CH=CH(CH₂)₇CN + H₂O

At lower temperatures, an acid-base reaction between oleic acid and ammonia can also lead to the formation of an ammonium salt.[3]

Reaction Pathway Diagram

Caption: General two-step reaction mechanism for this compound synthesis.

Catalytic Systems

Various catalysts have been developed to improve the efficiency of this compound synthesis. These catalysts primarily facilitate the dehydration of the oleamide intermediate.

-

Cobalt Salts: Cobalt salts of carboxylic acids have been shown to be effective catalysts in the liquid-phase synthesis of this compound, allowing for lower reaction temperatures compared to uncatalyzed processes.[4]

-

Metal Oxides: A range of metal oxides, including alumina (Al₂O₃), zinc oxide (ZnO), thoria (ThO₂), and titanium oxide (TiO₂), are commonly used as dehydration catalysts, particularly in vapor-phase reactions.[2]

Quantitative Data

The yield, conversion, and selectivity of this compound synthesis are highly dependent on the reaction conditions and the catalyst used.

| Catalyst | Process Phase | Temperature (°C) | Pressure | Molar Ratio (Ammonia:Oleic Acid) | Yield (%) | Conversion (%) | Selectivity (%) | Reference |

| None | Liquid | 270 | Atmospheric | Excess | 95 (after 21h) | - | - | [4] |

| Cobalt Oleate (0.1-1.0% Co) | Liquid | 250-290 | - | Excess | High | Quantitative | High | [4] |

| Zinc Oxide (ZnO) | Liquid | 300-380 | 70-100 psi | 1.1:1 to 3:1 | 70-90 | - | - | [5] |

| Alumina (Al₂O₃) | Vapor | 300-600 | - | Excess | - | - | - | [2] |

Note: "-" indicates that the data was not specified in the cited sources.

Experimental Protocols

Liquid-Phase Synthesis using a Cobalt Catalyst

This protocol is based on the process described in U.S. Patent 2,493,637.[4]

Materials:

-

Oleic acid

-

Cobalt(II) oleate (or another cobalt salt of a C10-C22 carboxylic acid)

-

Anhydrous ammonia gas

-

Reaction vessel equipped with a stirrer, gas inlet tube, and a condenser for water removal.

Procedure:

-

Charge the reaction vessel with oleic acid.

-

Add the cobalt oleate catalyst in an amount equivalent to 0.1% to 1.0% of cobalt based on the weight of the oleic acid.

-

Heat the mixture to the reaction temperature, preferably between 260°C and 270°C.

-

Bubble a stream of anhydrous ammonia gas through the liquid reaction mixture.

-

Continuously remove the water formed during the reaction through the condenser.

-

Monitor the reaction progress by analyzing samples for the disappearance of the carboxylic acid group (e.g., by titration).

-

The reaction is considered complete when the conversion of oleic acid to this compound is quantitative.

-

Upon completion, stop the ammonia flow and cool the reactor.

-

The crude this compound can be purified by distillation.

Continuous Liquid-Phase Synthesis using a Dehydration Catalyst

This protocol is based on the process described in U.S. Patent 3,850,974.[5]

Materials:

-

Oleic acid

-

Dehydration catalyst (e.g., zinc oxide)

-

Anhydrous ammonia gas

-

A staged countercurrent reactor.

Procedure:

-

Dissolve or slurry the dehydration catalyst (e.g., 0.02-0.2% ZnO by weight) in the oleic acid feed.

-

Introduce the oleic acid/catalyst mixture at the top of the countercurrent reactor.

-

Introduce gaseous ammonia at the bottom of the reactor.

-

Maintain the reaction zone temperature between 300°C and 380°C and the pressure sufficient to keep the reactants and products in the liquid phase (e.g., 70-100 psig).

-

Set the molar ratio of ammonia to oleic acid between 1.1:1 and 3:1.

-

The residence time of the reactants in the reaction zone should be between 10 and 60 minutes.

-

Water formed during the reaction is continuously removed in the upward stream of ammonia gas.

-

Continuously withdraw the liquid product, consisting mainly of this compound, from the bottom of the reactor.

-

The crude product can be further purified by distillation to remove any unreacted starting materials or byproducts.

Experimental and Process Workflows

General Experimental Workflow

Caption: A generalized workflow for the laboratory synthesis of this compound.

Potential Side Reactions

Several side reactions can occur during the synthesis of this compound, potentially reducing the yield and purity of the final product.

-

Dimerization and Polymerization: At the high temperatures used in the synthesis, unsaturated fatty acids and their nitrile derivatives can undergo dimerization or polymerization.[4]

-

Isomerization: The position of the double bond in the oleic acid chain may shift under the reaction conditions.

-

Hydrolysis of Nitrile: The produced this compound can be hydrated back to oleamide, especially if water is not efficiently removed from the reaction mixture.[3]

-

Decomposition: Partial decomposition of the reactants or products can occur at very high temperatures.[4]

Conclusion

The synthesis of this compound from oleic acid and ammonia is a well-established industrial process. The efficiency of this conversion is significantly influenced by the choice of catalyst and reaction conditions. While uncatalyzed reactions can proceed, the use of catalysts such as cobalt salts or metal oxides allows for lower reaction temperatures, shorter reaction times, and higher yields. Careful control of reaction parameters and efficient removal of water are crucial to maximize the yield of this compound and minimize the formation of byproducts. The detailed protocols and data presented in this guide provide a solid foundation for researchers and professionals working on the synthesis and application of this important chemical intermediate.

References

- 1. (Z)-9-Octadecenenitrile | C18H33N | CID 6420241 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. research.tue.nl [research.tue.nl]

- 3. researchgate.net [researchgate.net]

- 4. US2493637A - Process for the preparation of aliphatic nitriles - Google Patents [patents.google.com]

- 5. US3850974A - Production of nitriles - Google Patents [patents.google.com]

Spectroscopic Data of Oleonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oleonitrile, with the chemical formula C₁₈H₃₃N, is a long-chain unsaturated aliphatic nitrile.[1] As a derivative of oleic acid, a common fatty acid, its characterization is crucial in various fields, including organic synthesis, agricultural chemistry, and the study of biofuels. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental for the structural elucidation and purity assessment of this compound. This technical guide provides a detailed overview of the expected spectroscopic data for this compound and the experimental protocols for their acquisition.

Spectroscopic Data Summary

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| CH₃ (C18) | 0.88 | Triplet | 3H |

| (CH₂)ₙ (C4-C7, C12-C17) | 1.2-1.4 | Multiplet | ~20H |

| CH₂-C=C (C8, C11) | 2.0-2.1 | Multiplet | 4H |

| CH₂-CN (C2) | 2.2-2.4 | Triplet | 2H |

| CH=CH (C9, C10) | 5.3-5.4 | Multiplet | 2H |

Predicted data based on typical chemical shifts for aliphatic and olefinic protons.[2][3]

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| C18 | ~14 |

| C2 | ~17 |

| Aliphatic CH₂ | 22-32 |

| C8, C11 | ~27 |

| C9, C10 | ~130 |

| C1 (CN) | 118-120 |

Predicted data based on typical chemical shifts for aliphatic, olefinic, and nitrile carbons.[4][5][6]

Table 3: Predicted FT-IR Spectroscopic Data for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C≡N stretch | 2240-2260 | Medium-Strong, Sharp |

| C=C stretch (cis) | 1640-1660 | Weak-Medium |

| =C-H stretch | 3000-3020 | Medium |

| C-H stretch (sp³) | 2850-2960 | Strong |

| CH₂ bend | 1450-1470 | Medium |

| CH₃ bend | 1370-1380 | Medium |

Predicted data based on characteristic infrared absorption frequencies for functional groups.[7]

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 263 | [M]⁺ (Molecular Ion) |

| 262 | [M-H]⁺ |

| Fragments | Loss of alkyl chains, cleavage around the double bond and nitrile group |

The molecular ion peak may be weak or absent in the electron ionization mass spectrum of long-chain nitriles. A prominent [M-1]⁺ peak is often observed.[2][8] A GC-MS spectrum for (Z)-9-Octadecenenitrile is available in the NIST database.[1]

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are based on standard techniques for the analysis of long-chain aliphatic and unsaturated compounds.

¹H and ¹³C NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Methodology:

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

The solvent should be of high purity to avoid interfering signals.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Parameters:

-

Spectrometer: 400 MHz or higher field NMR spectrometer.

-

Temperature: 25 °C.

-

For ¹H NMR:

-

Pulse sequence: Standard single-pulse experiment.

-

Spectral width: 0-15 ppm.

-

Number of scans: 16-64, depending on the sample concentration.

-

Relaxation delay: 1-2 seconds.

-

-

For ¹³C NMR:

-

Pulse sequence: Proton-decoupled single-pulse experiment.

-

Spectral width: 0-220 ppm.

-

Number of scans: 1024 or more, as the ¹³C nucleus is less sensitive.

-

Relaxation delay: 2-5 seconds.

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase and baseline correct the resulting spectrum.

-

Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard (e.g., TMS at 0 ppm).

-

Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

-

Sample Preparation:

-

For liquid samples like this compound, the Attenuated Total Reflectance (ATR) technique is convenient.

-

Place a small drop of the neat liquid sample directly onto the ATR crystal.

-

Alternatively, a thin film of the sample can be prepared between two salt plates (e.g., NaCl or KBr).

-

-

Instrument Parameters:

-

Spectrometer: A Fourier-Transform Infrared spectrometer.

-

Mode: Transmittance or Absorbance.

-

Spectral range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

-

-

Data Acquisition and Processing:

-

Acquire a background spectrum of the empty ATR crystal or salt plates.

-

Acquire the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final IR spectrum.

-

Identify and label the characteristic absorption bands.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

-

Sample Preparation:

-

Dilute a small amount of this compound in a volatile organic solvent (e.g., hexane or ethyl acetate) to a concentration of approximately 1 mg/mL.

-

-

Instrument Parameters:

-

Gas Chromatograph (GC):

-

Column: A nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Injector temperature: 250 °C.

-

Carrier gas: Helium, with a constant flow rate of approximately 1 mL/min.

-

Oven temperature program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

-

-

Mass Spectrometer (MS):

-

Ionization mode: Electron Ionization (EI) at 70 eV.

-

Mass range: 40-500 m/z.

-

Ion source temperature: 230 °C.

-

Quadrupole temperature: 150 °C.

-

-

-

Data Analysis:

-

Analyze the total ion chromatogram (TIC) to determine the retention time of this compound.

-

Examine the mass spectrum corresponding to the chromatographic peak of this compound.

-

Identify the molecular ion peak and the major fragment ions.

-

Compare the obtained spectrum with mass spectral libraries (e.g., NIST) for confirmation.

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

Conclusion

References

- 1. (Z)-9-Octadecenenitrile | C18H33N | CID 6420241 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ch20: Spectroscopy Analysis : Nitriles [chem.ucalgary.ca]

- 3. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. Cyclohexanecarbonitriles: Assigning Configurations at Quaternary Centers From 13C NMR CN Chemical Shifts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Solubility of Oleonitrile in Organic Solvents

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Oleonitrile ((9Z)-octadec-9-enenitrile) is a long-chain fatty nitrile with significant potential in various industrial and scientific applications, including as a precursor for amines and as a plasticizer. A thorough understanding of its solubility in different organic solvents is crucial for its application in synthesis, formulation, and purification processes. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

While specific quantitative solubility data for this compound is not extensively available in public literature, this guide compiles estimated solubility based on the known behavior of structurally similar long-chain fatty acids and nitriles. The provided data and protocols are intended to serve as a valuable resource for researchers working with this compound and related compounds.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₈H₃₃N |

| Molecular Weight | 263.47 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | Approximately 330-340 °C at 760 mmHg |

| Melting Point | Approximately 4-5 °C |

| Water Solubility | Insoluble |

Solubility of this compound in Organic Solvents

This compound, with its long C18 hydrocarbon chain, is a nonpolar molecule. The presence of the nitrile (-C≡N) group introduces a degree of polarity. Following the principle of "like dissolves like," this compound is expected to be readily soluble in nonpolar and moderately polar organic solvents, while its solubility in highly polar solvents is limited.

Estimated Solubility Data

The following table summarizes the estimated solubility of this compound in a range of common organic solvents at ambient temperature (approximately 20-25 °C). These estimations are based on the reported solubilities of oleic acid, stearic acid, and other long-chain fatty acids and nitriles.

| Solvent | Solvent Type | Estimated Solubility ( g/100 mL) |

| Hexane | Nonpolar | > 50 |

| Toluene | Nonpolar (Aromatic) | > 50 |

| Acetone | Polar Aprotic | 10 - 50 |

| Ethanol | Polar Protic | 5 - 20 |

| Methanol | Polar Protic | 1 - 10 |

Note: This data is estimated and should be confirmed experimentally for precise applications.

Experimental Protocol: Gravimetric Method for Solubility Determination

The gravimetric method is a reliable and straightforward technique for determining the solubility of a non-volatile solute like this compound in a volatile organic solvent.

Materials and Apparatus

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (readable to ±0.0001 g)

-

Thermostatically controlled water bath or incubator

-

Vials with screw caps (e.g., 20 mL scintillation vials)

-

Volumetric flasks (various sizes)

-

Pipettes and syringes

-

Filtration apparatus (e.g., syringe filters with appropriate membrane, 0.22 µm PTFE)

-

Evaporating dishes or pre-weighed aluminum pans

-

Oven or vacuum oven

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume (e.g., 10 mL) of the chosen organic solvent. An excess is ensured when a visible amount of undissolved this compound remains at the bottom of the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled water bath or incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A magnetic stirrer or a shaker can be used for this purpose.

-

-

Sample Collection and Filtration:

-

Allow the vial to stand undisturbed at the set temperature for at least 2 hours to let the excess solute settle.

-

Carefully draw a known volume (e.g., 5 mL) of the supernatant (the clear saturated solution) using a pre-warmed pipette to avoid precipitation due to temperature changes.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed evaporating dish or aluminum pan. This step is crucial to remove any undissolved microparticles.

-

-

Solvent Evaporation and Mass Determination:

-

Record the exact weight of the evaporating dish containing the filtered solution.

-

Place the evaporating dish in an oven at a temperature sufficient to evaporate the solvent without degrading the this compound (e.g., 60-80 °C). For high-boiling point solvents, a vacuum oven is recommended.

-

Continue heating until all the solvent has evaporated and a constant weight of the this compound residue is achieved. This can be confirmed by repeated weighing until the mass does not change significantly between measurements.

-

Record the final weight of the evaporating dish with the dry this compound residue.

-

Calculation of Solubility

The solubility is calculated using the following formula:

Solubility ( g/100 mL) = [(Mass of dish + residue) - (Mass of empty dish)] / (Volume of filtrate collected) * 100

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the gravimetric determination of this compound solubility.

Caption: Gravimetric method workflow for solubility determination.

Disclaimer: The quantitative solubility data provided in this document are estimations based on structurally related compounds and should be experimentally verified for critical applications. The experimental protocol is a general guideline and may require optimization based on specific laboratory conditions and equipment.

Oleonitrile in Plants: A Technical Guide to Its Natural Sources, Biosynthesis, and Physiological Roles

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oleonitrile, chemically identified as (Z)-9-Octadecenenitrile, is a fatty acid-derived nitrile that has garnered interest for its role in plant physiology, particularly in defense mechanisms. This technical guide provides a comprehensive overview of the current understanding of this compound's natural sources, biosynthesis, and physiological functions in the plant kingdom. The information is presented to support further research and potential applications in agriculture and drug development.

Natural Sources and Occurrence of this compound

This compound is not a ubiquitous compound in the plant kingdom but appears to be concentrated in specific plant families, most notably the Brassicaceae. Unlike other well-known plant nitriles that are derived from cyanogenic glycosides, this compound is a fatty nitrile originating from the formal condensation of oleic acid and ammonia[1].

Initial assumptions linking this compound to the degradation of oleuropein, a prominent secoiridoid in the Oleaceae family, are not supported by current chemical evidence. Oleuropein degradation primarily yields compounds like hydroxytyrosol and elenolic acid[2]. This compound's distinct biosynthetic origin from oleic acid places its occurrence in plants rich in this fatty acid and possessing the necessary enzymatic machinery for its conversion.

Table 1: Documented and Proposed Occurrence of this compound in Plant Families

| Plant Family | Genera/Species | Tissue/Organ | Concentration | Reference(s) |

| Brassicaceae | Brassica napus (Oilseed rape) | Seeds (during germination) | Nanomolar levels (qualitative) | [3] |

| Brassica oleracea (Cabbage, Broccoli) | General (proposed) | Not specified | [3] | |

| Arabidopsis thaliana | General (proposed) | Not specified | [3] | |

| Sinapis alba (White mustard) | General (proposed) | Not specified | [3] |

Note: Quantitative data on this compound concentrations in various plant tissues is currently limited in publicly available literature. The "nanomolar levels" reported are based on qualitative assessments and require further quantitative validation.

Biosynthesis of this compound

The biosynthesis of this compound is proposed to be a two-step enzymatic process originating from the C18 monounsaturated fatty acid, oleic acid. This pathway is distinct from the well-characterized pathways of cyanogenic glycosides and glucosinolates, which are the precursors for many other plant nitriles[3].

The proposed biosynthetic pathway is as follows:

-

Activation of Oleic Acid: Oleic acid is first activated to its corresponding acyl-CoA derivative, oleoyl-CoA. This is a common step in fatty acid metabolism, priming the molecule for further enzymatic reactions.

-

Nitrilization: The activated oleoyl-CoA is then believed to undergo nitrilization, a reaction catalyzed by a nitrile synthase enzyme, to form this compound[3]. The precise identity and characterization of the specific nitrile synthase responsible for this conversion in plants are still under investigation.

Physiological Roles of this compound in Plants

Current research points towards a primary role for this compound in plant defense, particularly against herbivores. Its production is often induced by biotic stresses such as insect feeding[3].

Direct Defense Against Herbivores

This compound has been shown to possess insecticidal properties and can disrupt the feeding behavior of insects[3]. Upon tissue damage by a herbivore, the release of this compound can act as a direct deterrent. The hydrolysis of this compound can release hydrogen cyanide, a potent toxin to a wide range of organisms, thus providing a chemical defense mechanism for the plant[3]. Field experiments with Brassica plants have indicated that higher levels of this compound correlate with reduced herbivory[3].

Indirect Defense and Plant-Pollinator Interactions

Beyond direct toxicity, this compound may also function as a volatile organic compound (VOC) involved in indirect defense. Plants can release specific VOCs upon herbivore attack to attract natural enemies of the herbivores, such as parasitoid wasps and predatory beetles[3]. While the specific role of this compound in attracting predators of Brassica herbivores requires further investigation, its volatile nature makes it a candidate for such tritrophic interactions.

There is also speculation that this compound could be involved in plant-pollinator interactions, potentially acting as an attractant for specific pollinators[3]. The chemical cues that guide pollinators are complex, and the presence of nitriles in floral scents could play a role in pollinator specificity.

Signaling Pathways

The signaling cascade that regulates this compound biosynthesis and its downstream effects is believed to be linked to the jasmonic acid (JA) pathway, a central signaling route for plant defense against herbivores. Herbivore damage triggers a rapid increase in JA levels, which in turn activates the expression of defense-related genes, including those potentially involved in this compound synthesis[3].

The following diagram illustrates a proposed signaling pathway:

References

- 1. Comparative Phytonutrient Analysis of Broccoli By-Products: The Potentials for Broccoli By-Product Utilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nitrilase enzymes and their role in plant–microbe interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemical Changes in the Broccoli Volatilome Depending on the Tissue Treatment - PMC [pmc.ncbi.nlm.nih.gov]

Oleonitrile: A Technical Guide to its Potential Biological Activity and Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oleonitrile, a fatty nitrile derived from oleic acid, is a plant metabolite with potential applications in various scientific fields.[1][2] While research on its specific biological functions is nascent, its structural similarity to oleic acid and other bioactive nitriles suggests a range of potential activities, including anti-inflammatory, anticancer, and neuroprotective effects. This technical guide provides an in-depth overview of the hypothesized biological activities of this compound, supported by detailed experimental protocols and conceptual signaling pathways to guide future research. The limited availability of direct quantitative data for this compound necessitates a forward-looking approach, focusing on the established methodologies and known biological activities of structurally related compounds.

Introduction to this compound

This compound, or (Z)-9-octadecenenitrile, is a long-chain unsaturated fatty nitrile.[2] It is recognized as a plant metabolite, playing a role in plant defense mechanisms.[1] Its synthesis is primarily achieved through the ammoniation of oleic acid.[1] While its primary industrial applications have been as a plasticizer and a chemical intermediate, its structural features hint at a broader range of biological functions yet to be fully elucidated.[2]

Potential Biological Activities and Mechanisms of Action

Based on the known biological activities of its parent compound, oleic acid, and other nitrile-containing molecules, this compound is hypothesized to possess several key biological functions.

Potential Anti-inflammatory Activity

Oleic acid is known to have anti-inflammatory properties, which may be related to the inhibition of proinflammatory cytokines.[3] It is plausible that this compound shares these characteristics. The potential mechanisms could involve the modulation of key inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Potential Anticancer Activity

Derivatives of oleic acid have demonstrated antiproliferative activities against various cancer cell lines.[4] Nitrile-containing compounds have also been investigated for their anticancer potential.[5] Therefore, this compound is a candidate for investigation as a potential cytotoxic or cytostatic agent against cancer cells.

Potential Neuroprotective Effects

Oleic acid has been shown to have neuroprotective effects in models of cerebral ischemia, potentially through the activation of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ).[6] The lipophilic nature of this compound may allow it to cross the blood-brain barrier, making it a candidate for investigation in neurodegenerative disease models.

Quantitative Data on Related Compounds

Table 1: Cytotoxicity of Oleic Acid Derivatives against Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 (ppm) |

| Branched phenyl derivative of oleic acid | MCF-7 | Human Breast | 48 |

| Branched phenyl derivative of oleic acid | HT-29 | Human Colon | 48 |

| Branched n-butyl derivative of oleic acid | MCF-7 | Human Breast | 82 |

| Branched n-butyl derivative of oleic acid | HT-29 | Human Colon | 77 |

Data extracted from a study on the anticancer activity of branched-chain derivatives of oleic acid.[4]

Table 2: PPARγ Binding Affinity of Oleamide

| Compound | Receptor | IC50 (µM) |

| Oleamide | PPARγ | 38 |

Data from an in vitro study on the activation of PPARγ by Oleamide, a structurally similar fatty acid derivative.[7]

Detailed Experimental Protocols

The following are detailed, generalized protocols for key experiments that can be employed to investigate the biological activities of this compound.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic or anti-proliferative effects of this compound on cultured cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism convert MTT into a purple formazan product.[8]

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

Experimental Workflow for Cell Viability Assay

Caption: Workflow for determining the IC50 of this compound using an MTT assay.

Western Blot Analysis for Signaling Pathway Modulation

This technique is used to detect changes in the expression and phosphorylation status of key proteins in signaling pathways like NF-κB and MAPK.

Principle: Western blotting uses antibodies to detect specific proteins that have been separated by size via gel electrophoresis and transferred to a membrane.

Protocol:

-

Cell Lysis: Treat cells with this compound for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

Gel Electrophoresis: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., phospho-NF-κB p65, total p65, phospho-ERK, total ERK, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Western Blot Experimental Workflow

Caption: General workflow for Western blot analysis.

PPARγ Activation Assay

This assay determines if this compound can activate the PPARγ nuclear receptor.

Principle: A common method is a cell-based reporter assay where cells are co-transfected with a PPARγ expression vector and a reporter plasmid containing PPAR response elements (PPREs) upstream of a luciferase gene. Activation of PPARγ leads to the expression of luciferase.

Protocol:

-

Cell Transfection: Co-transfect a suitable cell line (e.g., HEK293T) with a PPARγ expression plasmid and a PPRE-luciferase reporter plasmid.

-

Compound Treatment: After 24 hours, treat the transfected cells with various concentrations of this compound. Include a known PPARγ agonist (e.g., rosiglitazone) as a positive control.

-

Incubation: Incubate the cells for an additional 24 hours.

-

Cell Lysis: Lyse the cells using a luciferase assay lysis buffer.

-

Luminescence Measurement: Add luciferase substrate to the cell lysates and measure the luminescence using a luminometer.

-

Data Analysis: Normalize the luciferase activity to a control for transfection efficiency (e.g., co-transfected β-galactosidase) and express the results as fold activation over the vehicle control.

Hypothesized Signaling Pathways

The following diagrams illustrate the potential signaling pathways that this compound may modulate, based on the activities of related compounds.

Potential Modulation of the NF-κB Pathway by this compound

Caption: Hypothesized inhibition of the NF-κB pathway by this compound.

Potential Modulation of the MAPK/ERK Pathway by this compound

Caption: Potential modulation of the MAPK/ERK signaling pathway by this compound.

Conclusion and Future Directions

This compound presents an intriguing avenue for research in drug discovery and development. While direct evidence of its biological activity is currently limited, its structural relationship to oleic acid and other bioactive nitriles provides a strong rationale for investigating its potential anti-inflammatory, anticancer, and neuroprotective properties. The experimental protocols and conceptual signaling pathways outlined in this guide offer a comprehensive framework for researchers to begin to unravel the biological functions of this compound. Future studies should focus on generating robust quantitative data, elucidating specific molecular targets, and exploring its therapeutic potential in relevant disease models. Such research is essential to transition this compound from a compound of hypothetical interest to a well-characterized bioactive molecule with potential clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Oxidized and nitrated oleic acid in biological systems: analysis by GC-MS/MS and LC-MS/MS, and biological significance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Oleamide activates peroxisome proliferator-activated receptor gamma (PPARγ) in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Oleonitrile: A Putative Player in the Arsenal of Plant Defense

An In-depth Technical Guide on its Postulated Role, Biosynthesis, and Experimental Analysis

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The direct role of oleonitrile in the defense mechanisms of Olea europaea (olive tree) is not extensively documented in publicly available scientific literature. This guide, therefore, presents a scientifically informed hypothesis based on the established defense pathways of related compounds, particularly oleuropein, and general principles of nitrile biosynthesis and function in plant defense. The information provided should be viewed as a framework for future research.

Introduction: The Chemical Defenses of Olea europaea

The olive tree (Olea europaea) has evolved a sophisticated chemical defense system to protect itself from a wide array of herbivores and pathogens.[1][2] The cornerstone of this defense is a class of secoiridoid polyphenols, with oleuropein being the most abundant and well-studied.[1][3] Oleuropein and its derivatives are known for their potent antioxidant, anti-inflammatory, and antimicrobial properties.[1] Upon tissue damage, for instance by an insect herbivore, a β-glucosidase enzyme comes into contact with oleuropein, hydrolyzing it into its aglycone form. This aglycone is unstable and can be further converted into compounds that are highly reactive and toxic to invaders.[1]

While the defensive roles of oleuropein and its direct degradation products are well-established, the potential involvement of other downstream metabolites, such as nitriles, remains an area of active investigation. This guide explores the hypothetical role of This compound , a nitrile derivative of oleic acid, in the defense cascade of the olive tree.

The Postulated Role of this compound in Plant Defense

Nitriles are a diverse group of nitrogen-containing secondary metabolites that play significant roles in plant defense against herbivores and pathogens.[4][5][6] Their defensive functions are often attributed to their toxicity and deterrence. For instance, the release of hydrogen cyanide (HCN) from cyanogenic glycosides is a classic example of a nitrile-based defense mechanism.[7] Glucosinolate-derived nitriles in Brassicaceae have also been shown to be involved in disease resistance.[4]

It is hypothesized that this compound could function as a defense compound in Olea europaea through several mechanisms:

-

Direct Toxicity: Like other defense-related nitriles, this compound may exhibit direct toxicity to herbivores and pathogens.

-

Deterrence: The presence of this compound in plant tissues could act as a feeding or oviposition deterrent for insects.

-

Signaling Molecule: It is possible that this compound, or its biosynthetic precursors, could act as signaling molecules to activate other defense responses within the plant.

Biosynthesis of this compound: A Hypothetical Pathway

The precise biosynthetic pathway of this compound in plants has not been elucidated. However, based on known nitrile biosynthesis pathways, a plausible route can be proposed, likely originating from oleic acid, a major fatty acid in olive.

Plant nitriles are often synthesized from amino acids or, in the case of cyanogenic glycosides and glucosinolates, from aldoximes.[6][8] A key enzymatic step in many of these pathways is the dehydration of an aldoxime intermediate to form the nitrile group, often catalyzed by cytochrome P450 enzymes (CYPs).[6]

A hypothetical pathway for this compound biosynthesis could involve the following steps:

-

Conversion of Oleic Acid to an Aldoxime: The carboxylic acid group of oleic acid would first need to be converted to an aldoxime. This could potentially involve enzymes similar to those in the biosynthesis of cyanogenic glycosides.

-

Dehydration to this compound: The oleic acid aldoxime would then be dehydrated by a specific aldoxime dehydratase or a cytochrome P450 enzyme to yield this compound.

Another possibility is the degradation of oleuropein. While the primary degradation products are well-characterized, it is conceivable that under certain enzymatic conditions, the elenolic acid moiety of oleuropein could be converted to a nitrile-containing compound. However, there is currently no direct evidence to support this.

Signaling Pathways

The production of defense compounds in plants is tightly regulated by complex signaling networks. The jasmonic acid (JA) and salicylic acid (SA) pathways are two of the most important signaling cascades involved in responses to herbivores and pathogens, respectively.

It is plausible that the biosynthesis of this compound would be induced upon herbivore attack and regulated by the JA signaling pathway, which is known to be activated by insect feeding. This would lead to the upregulation of the genes encoding the biosynthetic enzymes for this compound.

Nitric oxide (NO) is another crucial signaling molecule in plant defense.[9][10][11] It is involved in a wide range of defense responses, including the hypersensitive response and the activation of defense gene expression.[9] It is possible that NO signaling could also play a role in the regulation of this compound biosynthesis.

Quantitative Data

Direct quantitative data on this compound concentrations in olive tissues and its efficacy against pests and pathogens are not available in the current literature. However, extensive quantitative data exists for oleuropein, the precursor to the olive's main chemical defenses. This data provides a crucial context for understanding the potential quantitative significance of any downstream defensive compounds.

Table 1: Oleuropein Content in Olea europaea Leaves from Various Cultivars

| Cultivar | Oleuropein Content (g/kg Dry Weight) | Reference |

| Itrana | 30.46 | [12] |

| Apollo | 24.48 | [12] |

| Carolea | 28.30 | [12] |

| Cellina di Nardò | ~3.0 (approx.) | [12] |

| Picual | 47.46 - 72.11 | [3] |

| Arbequina | 47.46 - 72.11 | [3] |

Note: The concentration of oleuropein can vary significantly depending on the cultivar, age of the leaves, and environmental conditions.[1]

Experimental Protocols

Given the lack of specific research on this compound, this section provides detailed methodologies for the analysis of the well-established defense compound oleuropein, and general protocols for the study of nitrile compounds in a plant defense context. These protocols can be adapted for the future investigation of this compound.

Extraction and Quantification of Oleuropein from Olive Leaves

Objective: To extract and quantify the concentration of oleuropein in olive leaf tissue.

Methodology: High-Performance Liquid Chromatography (HPLC) is the standard method for the quantification of oleuropein.[13][14]

-

Sample Preparation:

-

Collect fresh olive leaves and immediately freeze them in liquid nitrogen to halt enzymatic degradation.

-

Lyophilize the frozen leaves and grind them into a fine powder.

-

-

Extraction:

-

Extract a known weight of the powdered leaf tissue (e.g., 10 mg) with 80% methanol (1 mL).[13]

-

Vortex the mixture thoroughly and sonicate for 15-30 minutes.

-

Centrifuge the mixture to pellet the solid debris.

-

Collect the supernatant and filter it through a 0.45 µm syringe filter before HPLC analysis.[13]

-

-

HPLC Analysis:

-

Column: A C18 reversed-phase column is typically used.[13]

-

Mobile Phase: A gradient elution is commonly employed using a binary solvent system, such as water acidified with 0.2% phosphoric acid (Solvent A) and a mixture of methanol and acetonitrile (50:50, v/v) (Solvent B).[13]

-

Detection: UV detection at 280 nm is suitable for oleuropein.[14]

-

Quantification: A calibration curve is generated using a pure oleuropein standard of known concentrations. The concentration of oleuropein in the leaf extracts is then determined by comparing the peak area to the standard curve.

-

Bioassays for Insect Herbivore Deterrence

Objective: To assess the deterrent effect of a plant-derived compound on insect feeding.

Methodology: Choice and no-choice feeding assays are standard methods to evaluate the anti-feedant properties of plant compounds.[15][16][17]

-

Test Compound Application:

-

Prepare solutions of the test compound (e.g., a purified plant extract or a synthetic standard of this compound) at various concentrations in a suitable solvent (e.g., ethanol or acetone).

-

Apply a known volume of the solution evenly to a standardized food source for the test insect (e.g., a leaf disc or an artificial diet).

-

Allow the solvent to evaporate completely, leaving a uniform coating of the test compound.

-

Control discs or diet should be treated with the solvent alone.

-

-

Choice Test:

-

Place a single insect in an arena (e.g., a petri dish) with both a treated and a control food source.

-

After a set period (e.g., 24 hours), measure the area of each food source consumed.

-

A significant reduction in the consumption of the treated food source compared to the control indicates a deterrent effect.

-

-

No-Choice Test:

-

Place a single insect in an arena with only a treated or a control food source.

-

Measure the amount of food consumed after a set period.

-

This test determines if the compound reduces feeding even in the absence of an alternative food source.

-

Analysis of Nitriles by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify volatile or semi-volatile nitrile compounds.

Methodology: GC-MS is a powerful technique for the analysis of nitriles.[18][19]

-

Sample Preparation:

-

For volatile nitriles, headspace sampling can be used.

-

For less volatile nitriles, a solvent extraction followed by concentration may be necessary.

-

-

GC-MS Analysis:

-

Column: A capillary column with a suitable stationary phase (e.g., a polar phase like those containing polyethylene glycol) is used for separation.

-

Temperature Program: A temperature gradient is used to separate compounds based on their boiling points.

-

Mass Spectrometry: The separated compounds are ionized and fragmented, and the resulting mass spectrum provides a unique fingerprint for identification by comparison to spectral libraries.

-

Quantification: An internal standard is typically used for accurate quantification.

-

Visualizations

Signaling Pathways and Workflows

Caption: Established defense pathway involving oleuropein in Olea europaea.

Caption: Hypothetical biosynthetic and signaling pathway for this compound.

Caption: General experimental workflow for studying plant defense compounds.

Conclusion and Future Directions

While the direct role of this compound in the defense mechanisms of Olea europaea remains to be definitively established, the existing knowledge of plant chemical ecology provides a strong foundation for its hypothetical involvement. The frameworks for biosynthesis, signaling, and experimental analysis presented in this guide are intended to stimulate further research into this potentially important defense compound.

Future research should focus on:

-

Detection and Quantification: Developing sensitive analytical methods to detect and quantify this compound in various tissues of the olive tree, especially in response to herbivory or pathogen attack.

-

Biosynthetic Pathway Elucidation: Identifying the genes and enzymes responsible for this compound biosynthesis.

-

Biological Activity: Conducting rigorous bioassays to determine the toxicity and deterrent effects of this compound on a range of relevant herbivores and pathogens.

-

Signaling Role: Investigating the potential role of this compound or its precursors as signaling molecules in the plant defense network.

By addressing these research questions, a more complete understanding of the complex chemical arsenal of the olive tree can be achieved, which may have significant implications for agriculture and the development of novel, natural pesticides.

References

- 1. A defence-related Olea europaea β-glucosidase hydrolyses and activates oleuropein into a potent protein cross-linking agent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Plant defense factors involved in Olea europaea resistance against Xylella fastidiosa infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. The Role of a Glucosinolate-Derived Nitrile in Plant Immune Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nitrile biosynthesis in nature: how and why? - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 6. eeg.qd.sdu.edu.cn [eeg.qd.sdu.edu.cn]

- 7. Nitrilase enzymes and their role in plant–microbe interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Nitric oxide signaling in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. esalq.usp.br [esalq.usp.br]

- 12. Evaluation of Phytochemical and Antioxidant Properties of 15 Italian Olea europaea L. Cultivar Leaves [mdpi.com]

- 13. Phenolic profile (HPLC-UV) of olive leaves according to extraction procedure and assessment of antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A Quantitative Phytochemical Comparison of Olive Leaf Extracts on the Australian Market - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Bioassays Methods for Evaluating Insecticide Toxicity: Principles, Methods, and Considerations [zenodo.org]

- 16. journals.rdagriculture.in [journals.rdagriculture.in]

- 17. entomoljournal.com [entomoljournal.com]

- 18. CN102749389B - Analytic method of acrylonitrile material - Google Patents [patents.google.com]

- 19. 1910.1045 App D - Sampling and Analytical Methods for Acrylonitrile | Occupational Safety and Health Administration [osha.gov]

An In-depth Technical Guide to the Thermochemical Properties and Stability of Oleonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oleonitrile, with the chemical formula C₁₈H₃₃N, is a long-chain unsaturated aliphatic nitrile.[1][2] Its unique molecular structure, featuring a long hydrocarbon tail and a polar nitrile group, imparts properties that are of significant interest in various fields, including as a potential biofuel, a plasticizer, and an intermediate in the synthesis of amines and other derivatives.[1] A thorough understanding of its thermochemical properties and stability is crucial for its safe handling, process optimization, and application development. This guide provides a comprehensive overview of the available and estimated thermochemical data for this compound, details on its stability, and outlines experimental protocols for its characterization.

Thermochemical Properties

Estimated Thermochemical Data

The following table summarizes the estimated thermochemical properties of this compound. These values have been calculated using the Joback group contribution method. It is important to note that these are estimations and should be used with an understanding of the inherent limitations of the prediction method.

| Property | Symbol | Estimated Value | Unit |

| Molar Mass | M | 263.47 | g/mol |

| Boiling Point | Tb | 654.15 (381 °C) | K |

| Melting Point | Tm | 272.15 (-1 °C) | K |

| Critical Temperature | Tc | 823.4 | K |

| Critical Pressure | Pc | 1.43 | MPa |

| Critical Volume | Vc | 1024 | cm³/mol |

| Standard Ideal Gas Enthalpy of Formation (298.15 K) | ΔH°f,gas | -145.5 | kJ/mol |

| Standard Ideal Gas Gibbs Free Energy of Formation (298.15 K) | ΔG°f,gas | 298.7 | kJ/mol |

| Ideal Gas Heat Capacity (298.15 K) | Cp,gas | 456.2 | J/(mol·K) |

Note: The values for enthalpy of formation, Gibbs free energy of formation, and heat capacity are estimated for the ideal gas phase at 298.15 K and 1 atm.

Stability and Reactivity

Thermal Stability

This compound is reported to be sensitive to light and decomposes upon heating.[6] The decomposition temperature is stated to be in the range of 330-335 °C. When heated to decomposition, it emits toxic vapors of nitrogen oxides (NOx).

Reactivity

The nitrile group in this compound is the primary site of its chemical reactivity. It can undergo several types of reactions, including:

-

Hydrolysis: In the presence of acid or base catalysts, the nitrile group can be hydrolyzed to form oleic acid or its corresponding amide.

-

Reduction: The nitrile group can be reduced to a primary amine (oleylamine) using reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

Experimental Protocols

Determination of Thermochemical Properties

A general experimental workflow for the determination of thermochemical properties of a compound like this compound would involve calorimetric techniques.

Methodology:

-

Sample Purification: The this compound sample must be purified to a high degree to ensure accurate measurements. Techniques like fractional distillation or chromatography can be employed.

-

Bomb Calorimetry: A precisely weighed sample of this compound is placed in a bomb calorimeter. The bomb is filled with high-pressure oxygen and the sample is ignited.

-

Temperature Measurement: The temperature change of the surrounding water bath is meticulously recorded to determine the heat released during combustion.

-

Calculation of Heat of Combustion: The heat of combustion (ΔH°c) is calculated from the temperature change and the heat capacity of the calorimeter system.

-

Hess's Law Application: The standard enthalpy of formation (ΔH°f) of this compound is then calculated using Hess's Law, from its heat of combustion and the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and N₂).

Determination of Thermal Stability

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful techniques to assess the thermal stability of this compound.[7][8][9][10][11]

Methodology:

-

Sample Preparation: A small, accurately weighed sample of this compound is placed in a TGA or DSC sample pan.

-

Thermogravimetric Analysis (TGA): The sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air). The TGA instrument records the change in mass of the sample as a function of temperature. The temperature at which significant mass loss occurs indicates the onset of decomposition.

-

Differential Scanning Calorimetry (DSC): The sample is subjected to a controlled temperature program (heating, cooling, or isothermal). The DSC instrument measures the difference in heat flow between the sample and a reference. This allows for the identification of thermal events such as melting, crystallization, and decomposition, and the determination of their associated temperatures and enthalpies.

Logical Relationships of this compound's Stability and Reactivity

The following diagram illustrates the key relationships governing the stability and reactivity of this compound.

Conclusion

This technical guide provides a summary of the known and estimated thermochemical properties and stability of this compound. While experimental data for some properties are lacking, estimation methods provide valuable insights for researchers and professionals. The outlined experimental protocols offer a framework for the systematic characterization of this important long-chain nitrile. A comprehensive understanding of these properties is essential for unlocking the full potential of this compound in various industrial and scientific applications.

References

- 1. CAS 112-91-4: this compound | CymitQuimica [cymitquimica.com]

- 2. Buy this compound | 112-91-4 [smolecule.com]

- 3. Joback method - Wikipedia [en.wikipedia.org]

- 4. Benson group increment theory - Wikipedia [en.wikipedia.org]

- 5. Heat of formation group additivity - Wikipedia [en.wikipedia.org]

- 6. This compound | 112-91-4 [chemicalbook.com]

- 7. DSC vs TGA analysis | Universal Lab Blog [universallab.org]

- 8. Thermal Analysis | DSC, TGA, and Melting Point Testing [robertson-microlit.com]

- 9. mt.com [mt.com]

- 10. perkinelmer.com.ar [perkinelmer.com.ar]

- 11. azom.com [azom.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Long-Chain Fatty Amines from Oleonitrile

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide detailed methodologies for the synthesis, purification, and characterization of long-chain fatty amines, specifically oleylamine, from oleonitrile. These protocols are intended for laboratory-scale synthesis and can be adapted for various research and development applications, including the formulation of drug delivery systems.

Introduction

Long-chain fatty amines, such as oleylamine, are versatile oleochemicals with a wide range of applications in research and industry. They serve as key intermediates in the synthesis of surfactants, corrosion inhibitors, and flotation agents. In the pharmaceutical and biomedical fields, their amphiphilic nature makes them excellent candidates for use as excipients in drug formulations, components of lipid nanoparticles for drug delivery, and as surface ligands for the synthesis of metallic nanoparticles for imaging and therapeutic applications.

This document outlines the synthesis of oleylamine from this compound via catalytic hydrogenation, a common and efficient method for the reduction of nitriles to primary amines. Detailed protocols for the reaction, purification of the product, and subsequent characterization are provided.

Synthesis of Oleylamine from this compound

The primary method for synthesizing oleylamine from this compound is through the catalytic hydrogenation of the nitrile group. This process typically employs a catalyst such as Raney® Nickel and is carried out under a hydrogen atmosphere. The addition of ammonia is often used to suppress the formation of secondary and tertiary amine byproducts, thereby increasing the selectivity for the desired primary amine.

A two-step process can be employed for the synthesis of saturated fatty amines from unsaturated nitriles, where the nitrile group is first hydrogenated, followed by the saturation of the carbon-carbon double bonds.